molecular formula C8H13Cl2N3 B2366907 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 2225142-12-9

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2366907
CAS No.: 2225142-12-9
M. Wt: 222.11
InChI Key: VHPPRRAOJMSXAZ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is a compound that features a unique combination of azetidine and pyrazole rings. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Pyrazoles, on the other hand, are five-membered rings containing two nitrogen atoms, which are commonly found in various biologically active molecules . The combination of these two rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is unique due to the combination of azetidine and pyrazole rings in a single molecule. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPRRAOJMSXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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